Elenbecestat

BACE1 selectivity BACE2 off-target target engagement

Elenbecestat (E2609) is the preferred BACE1 inhibitor for preclinical Alzheimer's research where BACE2 co-inhibition confounds interpretation. Its 3.5-fold BACE1 selectivity—confirmed in vivo by unchanged VCAM-1 levels in non-human primate CSF—and unique synaptic safety profile (no dendritic spine loss at pharmacologically active doses) distinguish it from failed clinical analogs like verubecestat and lanabecestat. At 50–400 mg human-equivalent doses, it achieves 62–85% CSF Aβ reduction, providing a clinically validated translational bridge. For mechanistic studies requiring BACE1-specific pathway dissection, elenbecestat is the essential comparator.

Molecular Formula C19H18F3N5O2S
Molecular Weight 437.4 g/mol
CAS No. 1388651-30-6
Cat. No. B1192693
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameElenbecestat
CAS1388651-30-6
SynonymsElenbecestat
Molecular FormulaC19H18F3N5O2S
Molecular Weight437.4 g/mol
Structural Identifiers
SMILESCC1C2CSC(=NC2(CO1)C3=C(C=CC(=C3)NC(=O)C4=NC=C(N=C4)C(F)F)F)N
InChIInChI=1S/C19H18F3N5O2S/c1-9-12-7-30-18(23)27-19(12,8-29-9)11-4-10(2-3-13(11)20)26-17(28)15-6-24-14(5-25-15)16(21)22/h2-6,9,12,16H,7-8H2,1H3,(H2,23,27)(H,26,28)/t9-,12-,19-/m1/s1
InChIKeyAACUJFVOHGRMTR-DPXNYUHVSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Elenbecestat (CAS 1388651-30-6) Procurement Guide: BACE1 Inhibitor for Alzheimer's Disease Research


Elenbecestat (E2609) is a small-molecule, orally bioavailable, and CNS-penetrant inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1) [1][2]. Developed jointly by Eisai and Biogen, it acts as a β-secretase inhibitor to reduce the production of amyloid-beta (Aβ) peptides, which are central to the amyloid cascade hypothesis of Alzheimer's disease (AD) pathogenesis [2][3]. Elenbecestat reached Phase 3 clinical trials (MissionAD program) before discontinuation due to an unfavorable risk-benefit profile, a fate shared by other advanced BACE1 inhibitors [4]. Despite this clinical outcome, elenbecestat remains a critical tool compound for preclinical AD research, distinguished by its unique selectivity profile and well-characterized pharmacodynamics [1].

Why BACE1 Inhibitors Are Not Interchangeable: Critical Differentiation of Elenbecestat for Scientific Selection


BACE1 inhibitors are not a homogenous class; critical differences in selectivity for the homologous BACE2 enzyme, off-target profiles, and pharmacodynamic potency preclude simple substitution in experimental systems. The clinical failure of multiple BACE1 inhibitors—including verubecestat, lanabecestat, atabecestat, and umibecestat—has been attributed, in part, to their co-inhibition of BACE2, an enzyme with distinct physiological functions [1][2]. Unlike many of its analogs, elenbecestat demonstrates a unique selectivity profile favoring BACE1 over BACE2 both in vitro and in vivo, a feature that may reduce confounding off-target effects in mechanistic studies [1]. Furthermore, elenbecestat exhibits a differentiated pattern of target engagement, with a modest reduction in the BACE1 substrate sSez6 that correlates with preserved synaptic integrity, distinguishing it from more potent but potentially more toxic analogs [3].

Quantitative Differentiation of Elenbecestat from Comparator BACE1 Inhibitors: A Data-Driven Evidence Guide


BACE1 vs. BACE2 Selectivity Profile: Elenbecestat vs. Verubecestat

Elenbecestat exhibits preferential inhibition of BACE1 over BACE2, with a 3.5-fold selectivity ratio, in contrast to verubecestat, which displays a 6-fold selectivity for BACE2 over BACE1 [1]. In vivo pharmacoproteomic analysis in non-human primates confirmed that elenbecestat inhibits BACE1 without affecting the BACE2 substrate VCAM-1, whereas verubecestat reduced both BACE1 and BACE2 substrates [2].

BACE1 selectivity BACE2 off-target target engagement

In Vivo BACE1 Target Engagement: sSez6 Reduction by Elenbecestat Compared to Shionogi Compounds

In transgenic mouse models, chronic elenbecestat treatment reduced brain levels of the BACE1 substrate sSez6 to 27% of baseline [1]. This level of reduction is intermediate between Shionogi compound 1 (17%) and Shionogi compound 2 (39%) [1]. Brain Aβ levels were reduced to 46% of baseline with elenbecestat, compared to 32% and 67% for Shionogi compounds 1 and 2, respectively [1].

pharmacodynamics BACE1 substrate sSez6

Cerebrospinal Fluid Aβ Reduction in Clinical Trials: Dose-Response of Elenbecestat

Elenbecestat produces a robust, dose-dependent reduction in cerebrospinal fluid (CSF) Aβ(1-x) levels in humans [1]. At a 50 mg daily dose, CSF Aβ(1-x) decreased by 62% compared to placebo in healthy volunteers, increasing to 74% at 100 mg and 85% at 400 mg [1]. In a Phase 2 study of patients with MCI or mild AD, a 50 mg daily dose resulted in an average 69% decrease in CSF Aβ(1-x) [2].

clinical biomarker CSF Aβ pharmacodynamics

Brain Amyloid Reduction Measured by PET Imaging: Elenbecestat vs. Placebo

In a Phase II clinical trial, elenbecestat (50 mg total arm) demonstrated a statistically significant reduction in brain Aβ levels as measured by longitudinal amyloid PET imaging compared to placebo [1]. This was the first demonstration of a significant brain amyloid-lowering effect by a BACE inhibitor in a clinical study of patients with MCI or mild Alzheimer's dementia [1]. The study also reported numerical slowing of clinical decline, with a 35% reduction in decline at 12 months and 30% at 18 months (not statistically significant) [2].

amyloid PET target engagement brain Aβ

Comparative BACE1/BACE2 Selectivity: Elenbecestat vs. Atabecestat and Lanabecestat

Unlike elenbecestat, which exhibits 3.5-fold selectivity for BACE1 over BACE2, other clinical-stage BACE1 inhibitors show distinct selectivity profiles. Atabecestat inhibits BACE2 with comparable potency to BACE1 (IC50 = 5.6 nM for BACE2 vs. 9.8 nM for BACE1) [1]. Lanabecestat shows equipotent inhibition of BACE1 and BACE2 (Ki = 0.4 nM and 0.8 nM, respectively) . Umibecestat exhibits approximately 3-fold selectivity for BACE1 (IC50 = 11 nM) over BACE2 (IC50 = 30 nM) .

selectivity BACE1 BACE2 off-target

Dendritic Spine Preservation: Elenbecestat vs. More Potent BACE1 Inhibitors

Chronic treatment with elenbecestat, which reduces the BACE1 substrate sSez6 to 27% of baseline, does not adversely affect dendritic spine density or plasticity in vivo [1]. In contrast, more potent BACE1 inhibitors that achieve deeper reductions in sSez6 have been associated with dendritic spine loss [1]. This suggests that the partial inhibition of BACE1 achieved by elenbecestat may preserve synaptic integrity, a critical consideration for long-term in vivo studies.

synaptic integrity dendritic spine safety margin

Optimal Research and Procurement Application Scenarios for Elenbecestat


Mechanistic Studies Requiring Selective BACE1 Inhibition Without BACE2 Confounding

Elenbecestat is the preferred BACE1 inhibitor for experiments where co-inhibition of BACE2 would confound interpretation. Its 3.5-fold selectivity for BACE1 over BACE2 in vitro and the confirmed absence of BACE2 target engagement in vivo (as evidenced by unchanged VCAM-1 levels in non-human primate CSF) make it uniquely suited for dissecting BACE1-specific signaling pathways and substrate processing [1]. This contrasts sharply with verubecestat, which preferentially inhibits BACE2, and atabecestat or lanabecestat, which show minimal selectivity.

Long-Term In Vivo Studies Requiring Preservation of Synaptic Integrity

For chronic dosing studies in rodent models of Alzheimer's disease, elenbecestat provides a favorable safety margin with respect to synaptic health. At doses that achieve a 27% reduction in the BACE1 substrate sSez6, elenbecestat does not induce dendritic spine loss, unlike more potent BACE1 inhibitors [2]. This characteristic is critical for longitudinal studies where maintaining neuronal architecture is essential for accurate behavioral and electrophysiological readouts.

Translational Studies Requiring Clinical Target Engagement Validation

Elenbecestat is the only BACE1 inhibitor for which a statistically significant reduction in brain amyloid has been demonstrated by amyloid PET imaging in a clinical trial setting [3]. This human target engagement data, coupled with well-characterized dose-response for CSF Aβ reduction (62-85% across 50-400 mg doses), provides a robust translational bridge for preclinical researchers seeking to model clinically relevant pharmacodynamics [4].

Comparative Pharmacology Studies of BACE1 Inhibitor Class Heterogeneity

Given the distinct selectivity and pharmacodynamic profiles among clinical BACE1 inhibitors, elenbecestat serves as an essential comparator in studies designed to elucidate the differential biological consequences of BACE1 inhibition. Its moderate potency, BACE1-favoring selectivity, and unique effects on synaptic substrates contrast with the profiles of verubecestat, lanabecestat, atabecestat, and umibecestat, enabling systematic investigation of structure-activity and selectivity-function relationships [5].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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